

In-Depth Technical Guide: Synthesis of (2-(Phenoxycarbonyl)phenyl)boronic Acid

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Compound of Interest

Compound Name: (2-(Phenoxycarbonyl)phenyl)boronic acid

Cat. No.: B12288178

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Executive Summary

(2-(Phenoxycarbonyl)phenyl)boronic acid (CAS: 2211934-51-7) is a specialized ortho-substituted arylboronic acid that has emerged as a high-efficiency organocatalyst for the Beckmann rearrangement.^[1] Unlike traditional acid-mediated pathways requiring harsh conditions, this catalyst enables the conversion of oximes to amides under ambient conditions, leveraging a unique intramolecular B–O coordination.^[1]

This guide details the "Gold Standard" synthesis pathway, prioritizing regiochemical fidelity and functional group tolerance. We utilize a modular approach: esterification of a 2-halobenzoic acid precursor followed by Palladium-catalyzed Miyaura borylation and controlled hydrolysis.^[1] This route avoids the pitfalls of direct boronic acid esterification, such as boroxine formation and protodeboronation.^[1]

Strategic Retrosynthesis

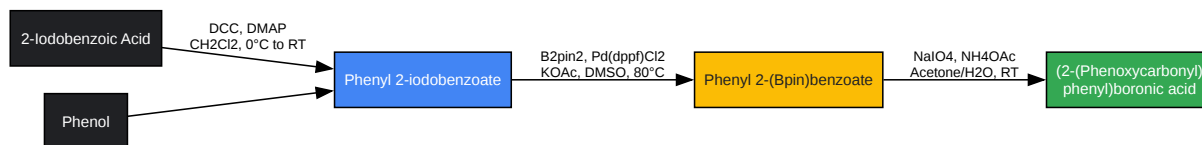
The synthesis is designed to install the sensitive boronic acid moiety after the formation of the phenyl ester. This prevents the boronic acid from interfering with the esterification coupling

reagents.

Retrosynthetic Logic:

- Target: **(2-(Phenoxycarbonyl)phenyl)boronic acid**.[\[1\]](#)
- Disconnection: Boron-Carbon bond.[\[1\]](#)
- Precursor: Phenyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Bpin intermediate).[\[1\]](#)
- Starting Materials: 2-Iodobenzoic acid and Phenol.[\[1\]](#)

Visualization: Synthesis Pathway[\[1\]](#)



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Caption: Modular synthesis pathway starting from 2-iodobenzoic acid, utilizing Miyaura borylation and oxidative hydrolysis.

Detailed Experimental Protocol

Stage 1: Preparation of Phenyl 2-iodobenzoate

Objective: Form the phenyl ester linkage while preserving the aryl iodide for subsequent borylation.

- Reagents: 2-Iodobenzoic acid (1.0 equiv), Phenol (1.1 equiv), N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv).[\[1\]](#)
- Solvent: Anhydrous Dichloromethane (DCM).[\[1\]](#)

Protocol:

- Charge an oven-dried round-bottom flask with 2-iodobenzoic acid (24.8 g, 100 mmol) and phenol (10.3 g, 110 mmol) in DCM (250 mL).
- Cool the reaction mixture to 0 °C in an ice bath.
- Add DMAP (1.22 g, 10 mmol).
- Add DCC (22.7 g, 110 mmol) portion-wise over 15 minutes. Note: A white precipitate (dicyclohexylurea, DCU) will form immediately.[1]
- Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
- Workup: Filter off the DCU precipitate. Wash the filtrate with 1M HCl (2 x 100 mL), saturated NaHCO₃ (2 x 100 mL), and brine.
- Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield Phenyl 2-iodobenzoate as a white solid/oil.[1]

Stage 2: Miyaura Borylation (Formation of Bpin Ester)

Objective: Install the boron moiety using a Palladium-catalyzed cross-coupling.[1]

- Reagents: Phenyl 2-iodobenzoate (1.0 equiv), Bis(pinacolato)diboron (, 1.1 equiv), Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv), Potassium Acetate (KOAc, 3.0 equiv).[1]
- Solvent: Anhydrous DMSO or 1,4-Dioxane.[1]

Protocol:

- In a glovebox or under Argon flow, combine Phenyl 2-iodobenzoate (16.2 g, 50 mmol), (14.0 g, 55 mmol), KOAc (14.7 g, 150 mmol), and Pd(dppf)Cl₂ (1.2 g, 1.5 mmol) in a Schlenk flask.
- Add degassed DMSO (150 mL).

- Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the iodide.[1]
- Workup: Cool to RT. Dilute with Ethyl Acetate (300 mL) and wash thoroughly with water (3 x 100 mL) to remove DMSO.[1] Wash with brine.[1]
- Dry over Na₂SO₄ and concentrate.
- Purify via silica gel chromatography (Hexanes/EtOAc 90:10).
 - Critical Checkpoint: Ensure the product is the Bpin ester and not the protodeboronated byproduct (phenyl benzoate).
 - Yield Target: >85%.

Stage 3: Deprotection to (2-(Phenoxycarbonyl)phenyl)boronic acid

Objective: Hydrolyze the pinacol ester without hydrolyzing the phenyl ester.[1] Standard basic hydrolysis (NaOH) is forbidden here as it will cleave the phenoxy group.[1] We use the mild oxidative cleavage method.[1]

- Reagents: Sodium Periodate (NaIO₄, 3.0 equiv), Ammonium Acetate (NH₄OAc, 3.0 equiv).[1]
- Solvent: Acetone / Water (1:1).[1]

Protocol:

- Dissolve Phenyl 2-(Bpin)benzoate (10 mmol) in Acetone (50 mL) and Water (50 mL).
- Add NH₄OAc (2.3 g, 30 mmol) and NaIO₄ (6.4 g, 30 mmol).
- Stir vigorously at Room Temperature for 12–24 hours. The reaction mixture may become cloudy.[1]
- Workup: Filter any insoluble solids. Evaporate the acetone under reduced pressure.
- Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

- Wash the combined organics with dilute sodium thiosulfate (to remove excess iodine species) and then brine.
- Dry over Na_2SO_4 and concentrate to a minimum volume.
- Crystallization: Precipitate the product by adding Hexanes or Pentane.[1] Filter the white solid.[1]
 - Final Product: **(2-(Phenoxycarbonyl)phenyl)boronic acid**. [1][2]

Analytical Data & Validation

To ensure the integrity of the synthesized catalyst, compare your data against these expected values.

Metric	Expected Value / Observation	Diagnostic Feature
Physical State	White powder or crystals	Melting Point: ~150–152 °C
^1H NMR ($\text{CDCl}_3/\text{DMSO-d}_6$)	7.1–8.2 ppm (Aromatic region)	Look for 9 aromatic protons (4 from benzoic part, 5 from phenoxy).[1]
^{11}B NMR	~30 ppm (Broad singlet)	Confirm tricoordinate boron; absence of sharp Bpin peak (~31-34 ppm).[1]
Mass Spec	$[\text{M-H}]^-$ or dimer peaks	Boronic acids often fly as boroxines (trimers) in MS.[1]
Purity Check	HPLC > 95%	Ensure absence of phenyl benzoate (protodeboronation impurity).

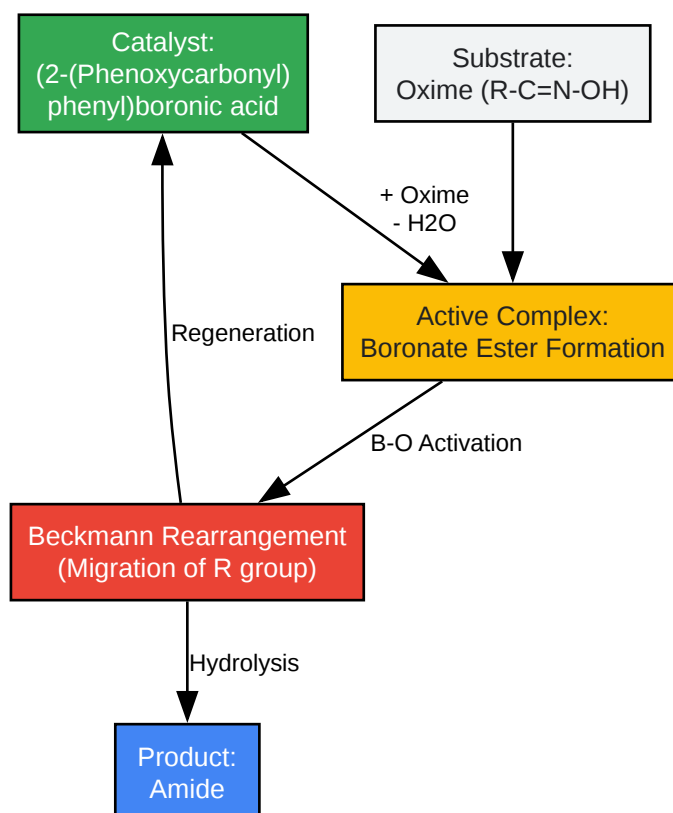
Mechanistic Context: Why This Molecule?

The **(2-(Phenoxycarbonyl)phenyl)boronic acid** is not just a reagent; it is a bifunctional catalyst.[1] In the Beckmann rearrangement, the boron atom acts as a Lewis acid to activate

the oxime hydroxyl group, while the ortho-phenoxy-carbonyl group acts as an internal Lewis base or nucleophile, facilitating the rearrangement via a cyclic intermediate.[1]

Catalytic Activation Cycle

The diagram below illustrates the active role of the boronic acid moiety.



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Caption: The boronic acid forms a transient covalent bond with the oxime, lowering the activation energy for the rearrangement.

References

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